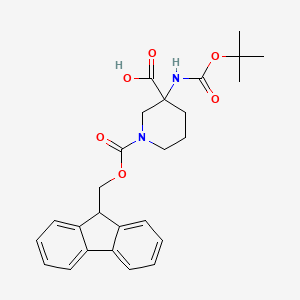

3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid

説明

The exact mass of the compound this compound is 466.21038668 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-25(2,3)34-23(31)27-26(22(29)30)13-8-14-28(16-26)24(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,27,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUJPWRCQQVACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368866-19-7 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368866-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

The Significance of Conformationally Restricted Amino Acid Building Blocks

Peptides and proteins play a central role in biological processes, and their functions are intrinsically linked to their three-dimensional structures. Conformationally restricted amino acids are modified versions of their natural counterparts, designed to limit the rotational freedom of the peptide backbone. This structural constraint can lead to several advantageous properties in the resulting peptides.

By reducing the number of accessible conformations, these building blocks can lock a peptide into a specific bioactive shape, enhancing its binding affinity and selectivity for a particular biological target. This is crucial in drug design, where precise interaction with a receptor or enzyme is paramount. Furthermore, the restricted conformation can increase the metabolic stability of the peptide by making it less susceptible to enzymatic degradation, thereby prolonging its therapeutic effect.

An Overview of Piperidine Based Amino Acid Scaffolds

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in a wide array of natural products and pharmaceutical agents. researchgate.net When incorporated into an amino acid structure, it creates a piperidine-based amino acid scaffold. These scaffolds are of particular interest due to their well-defined chair-like conformations, which can be exploited to create specific spatial arrangements of functional groups.

The rigid nature of the piperidine ring serves as an excellent template for orienting substituents in predictable ways, which is a key aspect of rational drug design. The presence of the nitrogen atom also provides a handle for further chemical modification, allowing for the fine-tuning of properties such as solubility and basicity. The versatility of the piperidine scaffold has led to its inclusion in a variety of bioactive compounds, including inhibitors of dipeptidyl peptidase-IV (DPP-IV), which are used in the management of type 2 diabetes. chemicalbook.com

The Role of Orthogonal Protecting Groups Boc and Fmoc in Complex Synthesis

Functionalization of the Piperidine Ring System

The piperidine ring serves as a robust scaffold that can be modified either at the ring nitrogen after deprotection or, more synthetically challenging, at its C-H bonds.

Modification at the Ring Nitrogen: The most direct functionalization of the piperidine ring is achieved through the selective removal of the N-Fmoc group. This is typically accomplished by treatment with a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.comresearchgate.netuci.edu The deprotection proceeds via a β-elimination mechanism, yielding the free secondary amine without affecting the acid-sensitive Boc group or the carboxylic acid. nih.gov Once exposed, this ring nitrogen can participate in a variety of transformations:

N-Alkylation: The secondary amine can be alkylated using various alkyl halides or subjected to reductive amination with aldehydes or ketones to introduce diverse substituents.

N-Arylation: Palladium or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl piperidines.

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates yields the corresponding amides, sulfonamides, and ureas, respectively, allowing for the introduction of a wide range of functional moieties.

C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds is a more advanced strategy for introducing complexity. While specific examples on the N-Fmoc scaffold are not extensively documented, methodologies developed for N-Boc protected piperidines provide a blueprint for potential transformations. nih.gov These methods often involve the deprotonation of a C-H bond adjacent (alpha) to the ring nitrogen using a strong base, such as sec-butyllithium (B1581126) in the presence of a chelating agent like sparteine, to generate an organolithium intermediate. mdpi.com This nucleophilic species can then be trapped with various electrophiles.

Potential C-H functionalization reactions include:

α-Arylation: Negishi-type cross-coupling following transmetalation of the lithiated intermediate with a zinc salt. researchgate.net

α-Alkylation: Quenching the organolithium species with alkyl halides.

Carbonyl Addition: Reaction with aldehydes or ketones to form hydroxylated derivatives.

Applying these conditions to the N-Fmoc analogue would require careful optimization, as the stability of the Fmoc group to strongly basic organolithium reagents could be a limiting factor.

Modifications at the Amino and Carboxylic Acid Centers

The presence of the Boc-protected amine and the carboxylic acid at the C3 position makes the molecule a valuable constrained amino acid analogue for peptidomimetic and synthetic chemistry. nih.gov The orthogonal protection scheme is central to its utility.

Carboxylic Acid Derivatization: The carboxylic acid is a versatile handle for forming a variety of functional groups, most commonly amide bonds. Standard peptide coupling reagents can be used to link the carboxylic acid to amines or amino acid esters. nih.govuantwerpen.be This transformation is fundamental to incorporating the piperidine scaffold into peptide chains or attaching other molecular fragments.

| Reaction Type | Reagents | Resulting Functional Group |

| Amide Coupling | Amines (R-NH₂), Coupling agents (HBTU, HATU, EDC) | Amide (-CONH-R) |

| Esterification | Alcohols (R-OH), Acid catalyst or coupling agents | Ester (-COO-R) |

| Reduction | Reducing agents (e.g., BH₃·THF) | Primary Alcohol (-CH₂OH) |

Amino Group Derivatization: The exocyclic primary amine is protected by the acid-labile Boc group. Selective deprotection is readily achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM). peptide.comlibretexts.org This reaction leaves the base-labile Fmoc group intact. The resulting primary amine can then be modified through various reactions:

Acylation/Amide Bond Formation: Reaction with activated carboxylic acids or acyl chlorides to form amides. This allows for the extension of a peptide chain from this position or the introduction of specific acyl groups.

Alkylation: Direct alkylation with alkyl halides or reductive amination.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Development of Diverse Analogues for Synthetic Exploration

The ability to selectively deprotect and functionalize the three key positions of this compound enables the systematic development of diverse chemical libraries for synthetic and medicinal chemistry exploration. By applying a sequence of orthogonal deprotection and derivatization steps, a multitude of analogues can be generated from this single building block.

Synthetic Strategies for Analogue Generation:

N¹-Ring Position Diversity: The initial step involves the removal of the Fmoc group with piperidine/DMF. The resulting secondary amine on the piperidine ring can then be reacted with a library of alkyl halides, sulfonyl chlorides, or aryl halides (via cross-coupling) to generate a set of N¹-substituted analogues.

N³-Amino Position Diversity: Alternatively, the synthetic sequence can begin with the removal of the Boc group using TFA. The liberated primary amine at the C3 position can then be acylated with a library of carboxylic acids or sulfonylated with various sulfonyl chlorides.

C³-Carboxyl Position Diversity: The carboxylic acid can be coupled with a diverse set of amines or alcohols to create libraries of amides or esters, respectively. This can be performed on the fully protected starting material or after modification at one of the nitrogen centers.

This strategic approach allows for the exploration of the chemical space around the constrained piperidine scaffold, which is valuable in drug discovery for creating peptidomimetics with improved pharmacological properties. nih.gov

Table of Selective Deprotection Conditions

Applications in Complex Molecular Assembly

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the dominant method for assembling peptides, where the peptide chain is incrementally built on a solid resin support. nbinno.com The Fmoc/tBu strategy, which relies on the base-labile Fmoc group for N-terminal protection and acid-labile groups for side-chain protection, is the most common approach due to its milder conditions compared to older Boc/Bzl methods. nbinno.com 3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid is designed for seamless integration into this methodology.

A primary application of this cyclic amino acid is to introduce conformational rigidity into a peptide backbone. nih.gov Linear peptides are often highly flexible, adopting numerous conformations in solution, which can lead to reduced receptor binding affinity and increased susceptibility to enzymatic degradation. By incorporating the rigid piperidine (B6355638) scaffold of this compound, the rotational freedom of the peptide chain is significantly restricted. nih.gov

Table 1: Impact of Cyclic Scaffolds on Peptide Properties

| Feature | Standard Linear Peptide | Peptide with Piperidine Scaffold |

|---|---|---|

| Conformational Flexibility | High | Low / Restricted |

| Receptor Binding | Often requires conformational change | Pre-organized for optimal binding |

| Enzymatic Stability | Susceptible to proteolysis | Increased resistance to degradation |

| Bioactive Conformation | One of many possible states | Stabilized, lower entropy loss on binding |

The C-terminus of a peptide is a critical site for modification, influencing the molecule's stability, solubility, and biological activity. chemimpex.com The orthogonal protection scheme of this compound offers sophisticated strategies for C-terminal or side-chain functionalization while the peptide is still attached to the resin.

A key advantage is the ability to selectively remove the Boc group on the exocyclic amine using mild acid, leaving the Fmoc group on the piperidine nitrogen and all other acid-labile side-chain protecting groups intact. This unmasked amine can then be used as a handle for further chemical modifications. For example, it allows for:

On-resin cyclization: The newly freed amine can be reacted with the N-terminus of the peptide or an activated side-chain carboxyl group to form a cyclic peptide.

Branching: A second peptide chain can be synthesized from this point, creating a branched or dendritic peptide structure.

Conjugation: Reporter molecules, such as fluorescent dyes or biotin, can be attached to this specific site for use in diagnostic or biochemical assays.

This selective functionalization is possible due to the differential lability of the protecting groups, a core principle of modern peptide chemistry.

Table 2: Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Chemical Name | Cleavage Condition | Typical Use |

|---|---|---|---|

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., 20% Piperidine in DMF) | Temporary α-amino group protection |

| Boc | tert-Butyloxycarbonyl | Acid (e.g., Trifluoroacetic acid, TFA) | "Permanent" side-chain protection or orthogonal α-amino protection |

| Trt | Trityl | Mild Acid (e.g., 1-5% TFA) | "Permanent" side-chain protection (e.g., Cys, His) |

A persistent challenge in SPPS is the risk of side reactions, particularly epimerization (racemization) at the α-carbon of the amino acid being coupled. This is especially problematic for certain amino acids like cysteine and histidine when using base-mediated coupling methods. researchgate.net

This compound inherently circumvents this issue at its own chiral center. As a Cα-tetrasubstituted (or α,α-disubstituted) amino acid, it lacks a proton on its α-carbon. The absence of this α-proton makes epimerization via the formation of an enolate intermediate impossible under standard coupling and deprotection conditions. This structural feature guarantees the stereochemical integrity of the piperidine building block throughout the synthesis, leading to a final product of higher purity.

Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase synthesis remains important, particularly for large-scale production of shorter peptides and for fragments used in convergent synthesis strategies. The principles of orthogonal protection are equally vital in solution-phase chemistry. This compound can be used in solution-phase protocols where, for instance, the Fmoc group is removed to allow coupling at the N-1 position, while the Boc-protected amine and the carboxylic acid remain available for subsequent, different reactions. The well-defined solubility characteristics of protected amino acids like this one are beneficial for purification by extraction or crystallization after each coupling step.

Construction of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov Unnatural amino acids are the foundational components for building these novel scaffolds.

This compound is an exemplary scaffold for designing peptidomimetics. Its rigid piperidine ring serves as a template to orient pharmacophoric groups in a precise three-dimensional arrangement, mimicking the presentation of side chains in a native peptide's secondary structure, such as a β-turn or α-helix. wjarr.comnih.gov

By incorporating this building block, researchers can create non-peptide backbones that are resistant to proteolysis. Conformational studies of peptides containing similar cyclic amino acid residues have shown their ability to induce specific turn structures, which are critical for many protein-protein interactions. researchgate.net The dual-protected nature of the compound allows for the divergent synthesis of libraries of peptidomimetics, where different functionalities can be added to either the N-1 or N-3 position, enabling the rapid exploration of structure-activity relationships in drug discovery programs. nbinno.com The use of such piperidine-based building blocks has been successful in the development of inhibitors for enzymes like cysteine proteases. nih.gov

Integration into Mixed Peptide/Non-Peptide Structures

The incorporation of non-natural amino acids like this compound into peptide chains is a key strategy for the development of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced metabolic stability and better bioavailability.

The rigid piperidine scaffold of this compound serves to introduce conformational constraints into the peptide backbone. This pre-organization of the molecular structure can lead to a higher binding affinity for biological targets by reducing the entropic penalty of binding. The defined stereochemistry of the piperidine ring allows for the precise spatial arrangement of pendant functional groups, which is crucial for optimizing interactions with receptors or enzymes.

The orthogonal protection scheme, featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group, is central to its utility. In solid-phase peptide synthesis (SPPS), the Fmoc group on the piperidine nitrogen can be selectively removed to allow for the extension of the peptide chain. Subsequently, the Boc-protected amino group at the 3-position can be deprotected under acidic conditions to enable further modifications, such as the attachment of non-peptidic moieties. This dual functionality facilitates the construction of hybrid structures that combine the recognition elements of peptides with the favorable pharmacokinetic properties of small molecules.

Table 1: Orthogonal Deprotection Strategy

| Protecting Group | Position | Deprotection Reagent | Application |

|---|---|---|---|

| Fmoc | Piperidine Nitrogen (N-1) | Piperidine in DMF | Peptide chain elongation |

Use in Combinatorial Chemistry

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify lead compounds for drug development. The unique structural features of this compound make it an excellent scaffold for such endeavors.

Generation of Diverse Chemical Libraries

The use of this compound in a split-and-pool synthesis strategy on a solid support allows for the generation of vast and diverse chemical libraries. The carboxylic acid function of the molecule can be anchored to a resin, and then the two orthogonally protected amino groups can be sequentially deprotected and reacted with a variety of building blocks.

For instance, after anchoring the scaffold to the resin, the Fmoc group can be removed, and the resin can be split into multiple portions. Each portion is then reacted with a different amino acid or acylating agent. The portions are then pooled, mixed, and split again for the next round of diversification at the Boc-protected position. This process can be repeated to generate a library with a high degree of molecular diversity centered around the piperidine core.

Table 2: Illustrative Combinatorial Library Generation

| Step | Action | Result |

|---|---|---|

| 1 | Anchor this compound to solid-phase resin | Scaffold attached to support |

| 2 | Remove Fmoc group | Free amine at N-1 |

| 3 | Split resin into 'n' portions | 'n' parallel reaction vessels |

| 4 | React each portion with a unique building block (R1) | 'n' different modifications at N-1 |

| 5 | Pool and mix all resin portions | Homogenous mixture of 'n' compounds |

| 6 | Remove Boc group | Free amine at C-3 |

| 7 | Split resin into 'm' portions | 'm' parallel reaction vessels |

| 8 | React each portion with a unique building block (R2) | 'm' different modifications at C-3 |

| Final | Cleave from resin | Library of n x m unique compounds |

Building Block for Novel Molecular Scaffolds

Beyond its use in diversifying existing peptide structures, this compound serves as a foundational building block for entirely new molecular scaffolds. The rigid piperidine ring provides a three-dimensional framework upon which complex molecular architectures can be constructed.

Medicinal chemists can exploit the defined stereochemistry and the two points of diversification to design scaffolds that present pharmacophoric groups in specific spatial orientations. This is particularly valuable in targeting protein-protein interactions, which often involve large and complex binding interfaces. By using this constrained building block, researchers can design and synthesize novel classes of molecules with the potential for high selectivity and potency. The resulting scaffolds can be further elaborated to optimize their drug-like properties, leading to the development of new therapeutic agents.

Mechanistic Insights and Conformational Analysis in Synthetic Applications

Studies on Reaction Mechanisms during Synthesis

The synthesis of 3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid is a multi-step process involving the formation of the core piperidine-3-carboxylic acid structure, followed by the strategic installation of the Boc and Fmoc protecting groups. While a specific, detailed reaction mechanism for this exact compound is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on well-established organic reactions.

A likely approach to the synthesis of the 3-amino-piperidine-3-carboxylic acid core is the Bucherer-Bergs reaction . jst.go.jpalfa-chemistry.comwikipedia.org This multicomponent reaction typically involves a ketone, cyanide, and ammonium (B1175870) carbonate to form a hydantoin (B18101), which can then be hydrolyzed to the corresponding amino acid. alfa-chemistry.com In this case, a suitable N-protected piperidin-3-one (B1582230) would serve as the ketone precursor.

The subsequent protection of the two amino groups and the carboxylic acid is crucial for its use in peptide synthesis. The protection of the exocyclic amino group with a Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.orgchemistrysteps.comtotal-synthesis.com The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Boc₂O. total-synthesis.com

The final step is the protection of the piperidine (B6355638) ring's secondary amine with an Fmoc group. This is generally accomplished using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base. wikipedia.org The mechanism proceeds via a nucleophilic acyl substitution, where the piperidine nitrogen attacks the carbonyl carbon of Fmoc-Cl. total-synthesis.com

A summary of the plausible key synthetic steps and their mechanistic features is presented in the table below.

| Step | Reaction | Key Reagents | Mechanistic Features |

| 1 | Bucherer-Bergs Reaction | N-protected piperidin-3-one, KCN, (NH₄)₂CO₃ | Formation of a hydantoin intermediate from the ketone, followed by hydrolysis to yield the α,α-disubstituted amino acid. jst.go.jpalfa-chemistry.com |

| 2 | Boc-Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | Nucleophilic attack of the exocyclic amino group on Boc₂O, forming a carbamate. organic-chemistry.orgchemistrysteps.com |

| 3 | Fmoc-Protection | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Base | Nucleophilic acyl substitution at the piperidine nitrogen. wikipedia.orgtotal-synthesis.com |

Impact on Conformational Preferences of Assembled Oligomers

The incorporation of α,α-disubstituted amino acids like this compound into peptide chains significantly restricts the conformational freedom of the backbone. jst.go.jpresearchgate.netnih.gov This steric hindrance is a powerful tool for designing peptides with well-defined secondary structures.

Cyclic α,α-disubstituted amino acids are known to be potent inducers of β-turns. nih.govresearchgate.netiiitd.edu.inwikipedia.org A β-turn is a secondary structure element where the polypeptide chain reverses its direction, a feature crucial for the folding and biological activity of many proteins and peptides. The rigid piperidine ring of this compound forces the peptide backbone to adopt a specific turn conformation.

When incorporated into a peptide sequence, this amino acid can promote the formation of various types of β-turns (Type I, II, I', II', etc.), which are characterized by specific dihedral angles (φ, ψ) of the residues at positions i+1 and i+2 of the turn. researchgate.netwikipedia.org The presence of the piperidine ring restricts the possible values of these angles, thereby stabilizing a particular turn type.

The following table provides illustrative dihedral angles for common β-turn types that could be induced by the inclusion of a constrained amino acid like this compound.

| β-Turn Type | φᵢ₊₁ (°) | ψᵢ₊₁ (°) | φᵢ₊₂ (°) | ψᵢ₊₂ (°) |

| I | -60 | -30 | -90 | 0 |

| I' | 60 | 30 | 90 | 0 |

| II | -60 | 120 | 80 | 0 |

| II' | 60 | -120 | -80 | 0 |

Note: These are idealized values. Actual dihedral angles in a peptide containing this compound would be influenced by the surrounding amino acid sequence and experimental conditions.

The specific arrangement of functional groups in this compound can lead to the formation of intramolecular hydrogen bonds, which further stabilize the conformation of the molecule and the resulting peptide. nih.govbohrium.comresearchgate.net The Boc-protected amino group, the carboxylic acid, and the amide bonds of the peptide backbone can all participate in hydrogen bonding.

In apolar environments, it is plausible that an intramolecular hydrogen bond could form between the carbonyl oxygen of the Boc group and the N-H of the adjacent amino acid residue in a peptide chain. This interaction would lead to the formation of a stable pseudo-cyclic structure, further restricting the conformational flexibility of the oligomer. Such intramolecular hydrogen bonds are known to stabilize specific conformers and can be a key factor in the pre-organization of a peptide for binding to its biological target. nih.govbohrium.com The presence and strength of these interactions are highly dependent on the solvent environment. bohrium.comresearchgate.net

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex molecules like 3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid is often multi-step and resource-intensive, presenting significant challenges from a green chemistry perspective. A primary area of future research will be the development of more efficient and environmentally benign synthetic protocols.

Challenges:

Hazardous Solvents: Solid-phase peptide synthesis (SPPS), a common application for this compound, traditionally relies on hazardous solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are classified as extremely hazardous and pose significant toxicity concerns. peptide.comrsc.org

Reagent Waste: SPPS protocols often require large excesses of reagents and numerous washing steps, generating substantial solvent waste. rsc.orgrsc.org This low atom economy is a major drawback of conventional peptide synthesis. rsc.org

Protecting Group Chemistry: The use of the Fmoc (9-fluorenylmethyloxycarbonyl) group necessitates deprotection steps using bases like piperidine (B6355638), which is toxic. rsc.orgacs.org Finding effective, greener alternatives is a key challenge. rsc.org

Steric Hindrance: The creation of the α,α-disubstituted quaternary carbon center is inherently challenging due to steric constraints, often leading to lower yields and requiring specialized synthetic strategies. researchgate.netnih.gov

Future Directions:

Green Solvents: Research is actively exploring greener solvent alternatives for SPPS. Propylene carbonate has been identified as a viable substitute for DMF and DCM in both solution- and solid-phase synthesis. rsc.org Other promising options include solvent mixtures like anisole (B1667542) with N-octylpyrrolidone (NOP) and the use of γ-Valerolactone and N-formylmorpholine. peptide.comtandfonline.com

Alternative Deprotection Reagents: To replace piperidine, alternative bases are being investigated. 3-(diethylamino)propylamine (B94944) (DEAPA) has been shown to be a viable substitute for Fmoc removal. rsc.org Pyrrolidine has also been identified as a promising alternative that expands the usable solvent space in green SPPS. acs.org

Process Optimization: New protocols aim to reduce solvent consumption. An "in situ Fmoc removal" strategy, where the deprotection and coupling steps are combined, has been proposed, which could save up to 75% of the solvent used. rsc.orgpeptide.com

Catalytic Routes: Developing catalytic methods for the core piperidine synthesis would enhance efficiency and reduce waste compared to stoichiometric approaches.

A summary of green chemistry initiatives relevant to the synthesis and application of this compound is presented below.

| Challenge | Conventional Approach | Sustainable Alternative/Future Direction |

| Solvent | DMF, DCM, NMP | Propylene Carbonate, Anisole/NOP, 2-MeTHF, γ-Valerolactone |

| Fmoc Deprotection | 20% Piperidine in DMF | 3-(diethylamino)propylamine (DEAPA), Pyrrolidine |

| Process Efficiency | Separate coupling/deprotection steps with extensive washes | In situ Fmoc removal (combined steps), reduced wash cycles |

| Reagent Stoichiometry | Large excess of coupling agents and protected amino acids | Development of more efficient catalytic coupling and synthesis methods |

Exploration of Novel Applications Beyond Peptidomimetics

While primarily utilized as a conformationally restricted amino acid in peptidomimetics to enhance stability and define secondary structures, the rigid piperidine scaffold is a privileged structure in a vast array of bioactive molecules. nih.govresearchgate.net Future research will focus on leveraging the unique three-dimensional topography of this compound for applications beyond traditional peptide mimicry.

Challenges:

Limited Scope: The current application space is largely confined to its role as a proline surrogate or a building block for constrained peptides. lifechemicals.com

Synthetic Complexity: The difficulty and cost of synthesis can be a barrier to its exploration in broader drug discovery campaigns, which often require large quantities of diverse compounds for screening.

Future Directions:

Enzyme Inhibitors: Constrained scaffolds are valuable in designing potent and selective enzyme inhibitors. Piperazine-based constrained amino acids have been used to develop farnesyltransferase inhibitors for anti-cancer applications. nih.gov Similarly, piperidine-3-carboxamide derivatives have been explored as inhibitors of Cathepsin K for treating osteoporosis. mdpi.com The rigid structure of this compound could be adapted to target a range of enzymes where precise conformational control is key.

3D Fragment-Based Drug Discovery: There is a growing interest in moving beyond flat, 2D molecules in fragment-based drug discovery. whiterose.ac.uk Piperidine-based fragments offer access to a more complex and biologically relevant chemical space. whiterose.ac.uk This compound could serve as a sophisticated 3D fragment or a scaffold for building libraries of such fragments to screen against difficult biological targets.

Novel Heterocyclic Scaffolds: Natural amino acids like histidine and tryptophan are used as starting materials for complex fused heterocyclic systems with biological activity. mdpi.com The piperidine core of this compound could similarly be used as a synthetic platform to build novel, complex heterocyclic structures for evaluation as new therapeutic agents.

Mechanistic Elucidation of Complex Reaction Pathways

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel, more efficient ones. The synthesis of a polysubstituted, chiral piperidine ring involves complex reaction cascades that are not always fully understood.

Challenges:

Multiple Reaction Pathways: The formation of the piperidine ring can proceed through various mechanisms, including intramolecular C-H amination, reductive amination cascades, or cycloadditions. acs.orgnih.gov Determining the operative pathway and identifying key intermediates and transition states is a significant challenge.

Role of Catalysts: In catalyzed reactions, the precise role of the catalyst in activating substrates and controlling selectivity can be difficult to decipher. For instance, in copper-catalyzed C-H amination, the catalytic cycle may involve multiple oxidation states (Cu(I)/Cu(II)) and the nature of the true catalytic species can be elusive. acs.orgnih.gov

Computational Demands: While computational tools like Density Functional Theory (DFT) are powerful for studying reaction mechanisms, they are computationally expensive and require careful benchmarking against experimental data to be reliable. researchgate.netresearchgate.net

Future Directions:

Advanced Spectroscopic Studies: The use of in situ spectroscopic techniques can help identify transient intermediates and provide kinetic data to support or refute proposed mechanisms.

Computational Chemistry: DFT and other computational methods will be increasingly used to model reaction pathways, calculate activation energies, and understand the origins of stereoselectivity. acs.orgresearchgate.net This can guide the rational design of more effective catalysts and reaction conditions.

Isotope Labeling Studies: Kinetic Isotope Effect (KIE) studies are powerful experimental tools for probing transition state structures and determining rate-limiting steps, as demonstrated in the mechanistic investigation of piperidine synthesis via C-H amination. nih.gov

Advanced Stereochemical Control in Synthesis

The biological activity of chiral molecules is critically dependent on their stereochemistry. For this compound, the key challenge is the stereocontrolled construction of the quaternary chiral center at the C3 position. researchgate.netnih.gov

Challenges:

Quaternary Center Formation: Creating a quaternary stereocenter is synthetically demanding due to high steric hindrance, which impedes the approach of reagents. researchgate.netnih.gov

Lack of General Methods: While many methods exist for synthesizing substituted piperidines, general and highly enantioselective routes to 3,3-disubstituted piperidines remain elusive. nih.govacs.org

Multiple Stereocenters: The synthesis of more complex derivatives may involve controlling the stereochemistry of multiple centers on the piperidine ring relative to each other, adding another layer of complexity.

Future Directions:

Q & A

Q. What are the critical considerations for deprotecting Boc and Fmoc groups during the synthesis of 3-Boc-amino-1-Fmoc-piperidine-3-carboxylic acid?

The Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are orthogonal protecting agents. Boc is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), while Fmoc is cleaved under basic conditions (e.g., 20% piperidine in DMF). To ensure selective deprotection, monitor each step via TLC or HPLC to confirm complete removal without side reactions. This stepwise approach allows sequential functionalization in peptide synthesis.

Q. What purification techniques are recommended for isolating this compound?

High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is optimal for isolating the compound, especially when monitoring for diastereomers or impurities. Alternatively, flash chromatography using gradients of ethyl acetate/hexane or DCM/methanol can achieve >95% purity. Confirm purity via NMR (¹H/¹³C) and mass spectrometry.

Q. How should researchers handle safety concerns when working with this compound?

The Fmoc group generates dibenzofulvene byproducts, which are potential irritants. Use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse thoroughly with water and consult safety data sheets for related compounds (e.g., Fmoc-azetidine derivatives). Store the compound desiccated at -20°C to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?

Discrepancies between observed and theoretical NMR shifts may arise from conformational flexibility or solvent effects. Use 2D NMR (e.g., COSY, HSQC) to assign signals accurately. For mass spectrometry, high-resolution ESI-MS can distinguish between isobaric species. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.

Q. What methodological approaches address low yields in coupling reactions involving this compound?

Low yields in peptide couplings often stem from steric hindrance or poor activation. Optimize coupling agents (e.g., HATU or DIC/Oxyma) and pre-activate the carboxylic acid for 10 minutes before adding the amine. Solvent choice (e.g., DMF for solubility vs. DCM for reduced racemization) and elevated temperatures (30–40°C) can improve efficiency. Monitor reactions in real-time via LC-MS.

Q. How to design stability studies for this compound under varying pH and temperature conditions?

Prepare buffer solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C. Analyze degradation products using UPLC-MS at timed intervals. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Stability is critical for applications in solid-phase peptide synthesis, where prolonged storage in DMF is common.

Q. What alternative synthetic routes exist if commercial sources are unavailable?

Synthesize the compound from piperidine-3-carboxylic acid via sequential protection:

- Boc protection using di-tert-butyl dicarbonate in THF/water.

- Fmoc introduction via Fmoc-Cl and sodium bicarbonate in dioxane. Intermediate purification via recrystallization (ethyl acetate/hexane) ensures high enantiomeric excess.

Data Analysis and Validation

Q. How to distinguish between enantiomers and diastereomers of this compound during characterization?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) under isocratic conditions (hexane/isopropanol) resolves enantiomers. For diastereomers, compare NOESY NMR correlations to confirm spatial arrangements of substituents.

Q. What analytical strategies validate the compound’s compatibility with automated peptide synthesizers?

Perform small-scale trials using Fmoc-based SPPS protocols. Monitor coupling efficiency via Kaiser tests and quantify residual free amines via UV absorbance. Adjust resin swelling times (e.g., DCM vs. DMF) to ensure optimal reaction kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。